molecular formula C22H20N4O3S B2707381 methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate CAS No. 1013806-67-1

methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate

Cat. No.: B2707381
CAS No.: 1013806-67-1
M. Wt: 420.49
InChI Key: DJOJGHLCPSLGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate is a heterocyclic compound featuring a pyrazole core substituted with a benzo[d]thiazole moiety at the N1 position and an isopropyl group at the C5 position. The pyrazole ring is further connected via a carboxamido linkage to a methyl benzoate group.

Properties

IUPAC Name

methyl 3-[[1-(1,3-benzothiazol-2-yl)-5-propan-2-ylpyrazole-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-13(2)18-12-17(20(27)23-15-8-6-7-14(11-15)21(28)29-3)25-26(18)22-24-16-9-4-5-10-19(16)30-22/h4-13H,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJOJGHLCPSLGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC(=C4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • C20H19N5OS
  • Molecular Weight : 377.5 g/mol

The structure features a benzo[d]thiazole moiety, a pyrazole ring, and a carboxamide group, which contribute to its biological activity.

Antiproliferative Effects

Research indicates that derivatives of pyrazole compounds exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of tumor cells with GI(50) values reaching sub-micromolar concentrations . The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Benzothiazole derivatives, including those related to this compound, have demonstrated antimicrobial properties . In vitro studies have reported effective inhibition against Mycobacterium tuberculosis, with some derivatives showing better potency than standard drugs .

Anti-inflammatory Properties

Compounds featuring the benzothiazole structure have also been investigated for their anti-inflammatory effects . They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their potential use in treating inflammatory diseases .

Case Studies

  • Anticancer Activity : A study involving pyrazole derivatives demonstrated significant activity against a panel of cancer cell lines, including breast and lung cancer cells. The most active compounds showed IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .
  • Antitubercular Testing : Recent research focused on synthesizing new benzothiazole-based compounds revealed that certain derivatives exhibited promising results against M. tuberculosis, with minimum inhibitory concentrations (MICs) lower than traditional treatments .
  • Mechanism of Action : Investigations into the mechanism of action have indicated that these compounds may act by disrupting DNA synthesis or inhibiting key enzymes involved in cellular metabolism, which is crucial for their antiproliferative effects .

Data Tables

Activity Type IC50/ MIC Values (µM) Tested Cell Lines/Organisms
Anticancer<10HCT-116, MCF-7
Antitubercular0.5 - 5Mycobacterium tuberculosis
Anti-inflammatoryNot specifiedVarious in vitro models

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit the growth of tumor cells with GI(50) values reaching sub-micromolar concentrations. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study : A study involving pyrazole derivatives demonstrated significant activity against a panel of cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The most active compounds showed IC50 values below 10 μM, indicating strong potential for further development as anticancer agents.

Antimicrobial Activity

Benzothiazole derivatives, including methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate, have demonstrated antimicrobial properties . In vitro studies have reported effective inhibition against Mycobacterium tuberculosis, with some derivatives showing better potency than standard drugs.

Case Study : Recent research focused on synthesizing new benzothiazole-based compounds revealed that certain derivatives exhibited promising results against M. tuberculosis, with minimum inhibitory concentrations (MICs) lower than traditional treatments.

Anti-inflammatory Properties

Compounds featuring the benzothiazole structure have also been investigated for their anti-inflammatory effects . They can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their potential use in treating inflammatory diseases.

Activity TypeIC50 / MIC Values (µM)Tested Cell Lines / Organisms
Anticancer<10HCT-116, MCF-7
Antitubercular0.5 - 5Mycobacterium tuberculosis
Anti-inflammatoryNot specifiedVarious in vitro models

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be contextualized against structurally related molecules from the evidence, focusing on functional groups, substituent effects, and supramolecular interactions.

Structural and Functional Group Comparisons

Compound Name/ID Core Structure Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrazole-benzoate Benzo[d]thiazole, isopropyl, carboxamido Not reported Potential H-bonding, steric hindrance
Urea derivatives (: 11a–11o) Thiazole-piperazine-urea Varied aryl substituents (e.g., Cl, CF₃) 466.2–602.2 High yields (83–88%), bioactivity (e.g., kinase inhibition)
Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate (: I) Pyrazole-benzoate Nitro, methyl, amino linker Not reported Forms hydrogen-bonded sheets via N–H···O interactions
Methyl 1-(5-methyl-1H-pyrazol-3-yl)-1H-benzimidazole-5-carboxylate (: II) Benzimidazole-pyrazole Methyl, benzimidazole fusion Not reported Antifungal/antitumor activity, helical supramolecular packing

Key Observations

Substituent Effects :

  • The target compound’s isopropyl group introduces steric bulk absent in ’s urea derivatives (e.g., 11a–11o), which primarily feature halogenated or trifluoromethyl aryl groups. This may reduce solubility but enhance selectivity in biological targets .
  • Compared to the nitro group in ’s compound (I), the target’s benzo[d]thiazole moiety could enhance π-π stacking or metal coordination, as seen in thiazole-containing pharmaceuticals .

Hydrogen-Bonding and Supramolecular Assembly: The carboxamido and ester groups in the target compound enable diverse hydrogen-bonding motifs, akin to the urea derivatives () and pyrazole-benzoate systems (). For example, compound (I) forms chains via N–H···O bonds, while compound (II) adopts helical arrangements .

Biological Relevance :

  • Urea derivatives () exhibit high synthetic yields (≥83%) and bioactivity, suggesting the target compound’s carboxamido group could similarly serve as a pharmacophore.
  • The benzimidazole fusion in ’s compound (II) demonstrates how heterocycle integration (e.g., benzo[d]thiazole) can enhance biological potency, though activity depends on substituent placement .

Q & A

Basic: What are the recommended synthetic routes for methyl 3-(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamido)benzoate, and how can purity be optimized?

Methodological Answer:
The compound can be synthesized via a multi-step approach:

Hydrazide Formation : React methyl 3-aminobenzoate with a carbonylating agent (e.g., phosgene) to form the carboxamide intermediate.

Pyrazole Cyclization : Introduce the 5-isopropyl pyrazole moiety using a cyclocondensation reaction with β-keto esters under acidic conditions .

Benzo[d]thiazole Coupling : Attach the benzo[d]thiazole group via a nucleophilic substitution or transition-metal-catalyzed cross-coupling reaction .
Purity Optimization :

  • Use TLC monitoring (silica gel, ethyl acetate/hexane) to track reaction progress .
  • Purify via column chromatography (gradient elution) and recrystallization (ethanol/water mixture) .

Advanced: How can researchers resolve contradictions in reported biological activity data for structurally analogous pyrazole-benzo[d]thiazole hybrids?

Methodological Answer:
Contradictions may arise due to:

  • Substituent Effects : Minor structural variations (e.g., isopropyl vs. tert-butyl groups) alter steric/electronic properties. Compare activity of derivatives with controlled substituent changes .
  • Assay Variability : Standardize bioassays (e.g., MIC tests for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) and replicate experiments across labs .
  • Solubility Factors : Use DMSO stock solutions with ≤1% v/v to avoid solvent interference in cell-based assays .

Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C-NMR : Confirm regiochemistry of the pyrazole ring (e.g., δ 6.5–7.5 ppm for aromatic protons) and carboxamido linkage (NH resonance at δ 9–10 ppm) .
  • FT-IR : Validate carboxamido C=O stretch (~1650–1680 cm⁻¹) and benzo[d]thiazole C-S-C vibrations (~650 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) with ESI-MS to confirm molecular ion ([M+H]⁺) and detect impurities .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the role of the isopropyl group in bioactivity?

Methodological Answer:

  • Synthetic Modifications : Synthesize analogs with substituents of varying steric bulk (e.g., methyl, cyclopropyl) at the pyrazole 5-position .
  • Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to assess binding affinity to target enzymes (e.g., bacterial enoyl-ACP reductase) .
  • Biological Testing : Compare IC50 values across analogs in enzyme inhibition assays; correlate with logP values to evaluate hydrophobicity effects .

Basic: What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

  • Storage Conditions : Keep in amber vials at –20°C under inert gas (argon) to prevent hydrolysis of the carboxamido group .
  • Stability Monitoring : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC to detect decomposition products (e.g., free benzoic acid derivatives) .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer:

  • Method Validation Parameters :
    • Linearity : Calibration curves (0.1–100 µg/mL) with R² ≥ 0.995 .
    • Recovery : Spike-and-recovery tests in serum/environmental water (target recovery: 85–115%) .
    • LOD/LOQ : Determine via signal-to-noise ratios (S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ) using LC-MS/MS .
  • Matrix Effects : Use isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression in ESI-MS .

Advanced: What experimental strategies can elucidate the environmental fate of this compound?

Methodological Answer:

  • Abiotic Degradation : Conduct hydrolysis studies at pH 4, 7, and 9 (25–50°C) with LC-MS monitoring to identify breakdown products (e.g., benzoic acid derivatives) .
  • Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial degradation kinetics (measure half-life via first-order decay models) .
  • Adsorption Studies : Perform batch experiments with varying soil types (e.g., loam, clay) to calculate Koc (organic carbon partition coefficient) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.